(2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
Historical Development and Significance of 2-Aminopurine (B61359) Riboside as a Fluorescent Nucleoside Analog
The journey of 2-aminopurine riboside as a research tool began in 1969, when Ward, Reich, and Stryer first described its intense fluorescence, along with that of other purine (B94841) analogs. biolog.denih.gov This was a landmark discovery because natural DNA and RNA bases are practically non-fluorescent, which limits the use of fluorescence spectroscopy—a powerful technique for studying molecular interactions and dynamics. researchgate.netcambridge.orgacs.org 2-aminopurine riboside, a constitutional isomer of adenine (B156593), exhibits a fluorescence intensity approximately a thousand times greater than its natural counterpart. nih.gov
The significance of 2-aminopurine riboside lies in the sensitivity of its fluorescence to its immediate molecular environment. nih.gov The quantum yield of its fluorescence is high in aqueous solution but becomes significantly quenched when it is incorporated into a DNA or RNA helix and stacked with adjacent bases. cambridge.orgoup.com This quenching effect is the foundation of its use as a conformational probe. cambridge.org Researchers can introduce 2-aminopurine riboside at specific sites within a nucleic acid sequence and monitor changes in fluorescence to gain insights into:
Local DNA and RNA structure and dynamics. researchgate.net
Conformational changes induced by protein binding. nih.gov
The mechanisms of DNA-enzyme interactions, including base flipping by repair enzymes. nih.gov
The folding of complex RNA structures like ribozymes. nih.govoup.com
Its long history and proven utility have established 2-aminopurine riboside as an archetypal fluorescent nucleoside, serving as a benchmark for the development of new fluorescent probes for over five decades. acs.orgnih.gov
Table 1: Photophysical Properties of 2-Aminopurine Riboside and its Derivatives This interactive table summarizes key photophysical data for 2-aminopurine riboside (2-APR) and its triphosphate derivative, highlighting the properties that make it a valuable fluorescent probe.
| Compound | Excitation Max (λexc) | Emission Max (λem) | Fluorescence Lifetime (τ) | Notes |
| 2-Aminopurine riboside (2-APR) | ~303 nm | ~370 nm | 10.6 ns (in water) ed.ac.uk | Unlike the free base, 2-APR exists as a single emitting species because the ribose group prevents tautomerism. ed.ac.uk |
| 2-Aminopurine riboside-5'-triphosphate (2-NH2-PuTP) | 303 nm biolog.de | 370 nm biolog.de | Not specified | Used as a fluorescent analog of ATP and GTP in enzymatic assays. biolog.de |
2-Aminopurine Riboside as an Isostere of Adenosine (B11128) and Analog of Guanine (B1146940) in Nucleic Acid Research
Once incorporated, it can form a Watson-Crick base pair with thymine. However, this 2-AP:T pair is thermodynamically less stable than the canonical adenine:thymine (A:T) pair. researchgate.net This subtle instability can be exploited to probe the stability and dynamics of specific points in a DNA duplex.
Furthermore, 2-aminopurine riboside and its derivatives also serve as analogs for guanine. For instance, 2-aminopurine riboside-5'-triphosphate (2-NH2-PuTP) is recognized as a fluorescent analog of both adenosine-5'-O-triphosphate (ATP) and guanosine-5'-O-triphosphate (GTP). biolog.de This dual mimicry makes it a versatile tool for studying a wide range of enzymes that utilize purine nucleotides.
Research applications leveraging these properties are extensive. For example, by replacing adenosine with 2-aminopurine riboside in RNA "kissing" complexes, researchers have been able to monitor the association and dissociation of RNA strands in real-time by observing the decrease in fluorescence as the complex forms. nist.gov It has also been used to study magnesium ion-dependent conformational changes in the hammerhead ribozyme, demonstrating its utility in probing RNA folding and catalysis. oup.com
Table 2: Comparison of Purine Base Structures This table illustrates the structural similarities and differences between 2-aminopurine and the natural purine bases, adenine and guanine.
| Compound Name | Chemical Structure | Key Feature |
| 2-Aminopurine | Amino group at position 2. | |
| Adenine | Amino group at position 6. Isomer of 2-aminopurine. | |
| Guanine | Amino group at position 2 and a carbonyl group at position 6. |
Structure
3D Structure
Properties
CAS No. |
4546-54-7 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1 |
InChI Key |
JVOJULURLCZUDE-AZRUVXNYSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Other CAS No. |
4546-54-7 |
Synonyms |
2-Amino-9-β-D-ribofuranosylpurine; NSC 36906; |
Origin of Product |
United States |
Synthesis Methodologies for 2 Aminopurine Riboside and Its Analogs
Chemo-Enzymatic Synthesis of 2-Aminopurine (B61359) Riboside Derivatives
Chemo-enzymatic approaches leverage the specificity of enzymes to achieve transformations that are often challenging through purely chemical means. Purine-nucleoside phosphorylase (PNP) is a key enzyme in this context, catalyzing the reversible phosphorolysis of purine (B94841) nucleosides.
While 2-aminopurine riboside itself is not a substrate for ribosylation by PNP, its deoxy analog can be synthesized using deoxyribosyltransferase (DNT) as a catalyst. nih.govpreprints.org Weakly fluorescent nucleosides like 2,6-diaminopurine (B158960) riboside and N⁶,N⁶-dimethyladenosine, along with their deoxyriboside counterparts, can be synthesized chemo-enzymatically using either E. coli PNP or bacterial DNTs. nih.gov
A notable application of chemo-enzymatic synthesis is in the generation of highly fluorescent tricyclic analogs. The reaction of 2-aminopurine with chloroacetaldehyde (B151913) (CAA) yields two isomeric products: 1,N²-etheno-2-aminopurine (the major, "linear" product) and N²,3-etheno-2-aminopurine (the minor, "non-linear," and highly fluorescent product). mdpi.comnih.gov Both of these isomers serve as substrates for E. coli PNP in the reverse synthetic pathway, where α-D-ribose-1-phosphate (R1P) acts as the ribosyl donor. mdpi.comdntb.gov.ua Interestingly, the ribosylation of both isomers occurs at the N² position, rather than the typical N9 position. mdpi.comresearchgate.net The resulting N²,3-etheno-2-aminopurine-N²-β-D-riboside is a highly fluorescent compound. mdpi.com
| Starting Material | Reagent(s) | Enzyme | Product(s) | Key Finding |
| 2-Aminopurine | Chloroacetaldehyde (CAA) | E. coli Purine-Nucleoside Phosphorylase (PNP) | 1,N²-etheno-2-aminopurine-N²-β-D-riboside, N²,3-etheno-2-aminopurine-N²-β-D-riboside | Ribosylation occurs at the N² position for both isomers. mdpi.com |
| 2,6-Diaminopurine | α-D-ribose-1-phosphate | E. coli PNP or bacterial DNTs | 2,6-Diaminopurine riboside | Can be synthesized chemo-enzymatically. nih.gov |
| N⁶,N⁶-Dimethyladenosine | α-D-ribose-1-phosphate | E. coli PNP or bacterial DNTs | N⁶,N⁶-Dimethyladenosine riboside | Can be synthesized chemo-enzymatically. nih.gov |
Chemical Synthesis Procedures for 2-Aminopurine Riboside and its Modifications
Purely chemical methods provide versatile routes to 2-aminopurine riboside and its analogs. A common strategy involves the reduction of a precursor molecule. For instance, one of the earliest reported syntheses involved the thiation of guanosine (B1672433) with phosphorus pentasulfide, followed by reduction with Raney nickel. nih.gov
A more recent and robust method starts with the commercially available 2-amino-6-chloropurine (B14584) riboside. nih.gov This precursor is reduced using Pearlman's catalyst (Pd(OH)₂/C) and ammonium (B1175870) formate (B1220265) to yield 2-aminopurine riboside. nih.gov The exocyclic 2-amino group can then be selectively protected, for example, with an N,N-dibutylformamide dimethyl acetal (B89532) (DBFDMA), to facilitate further modifications. nih.gov
Another approach involves a reconstructive methodology, starting from tetrazolopyrimidine structures which are transformed into triaminopyrimidines and subsequently cyclized to form the 2-aminopurine core. mdpi.com
The synthesis of modified derivatives often involves protecting group chemistry. For example, the synthesis of a protected 2'-O-methyl-2,6-diaminopurine riboside derivative involves treating 2,6-diaminopurine riboside with 1,3-dichlorotetraisopropyldisiloxane, followed by methylation with iodomethane (B122720) in the presence of sodium hydride. nih.gov Subsequent steps involve treatment with isobutyryl chloride and triethylammonium (B8662869) fluoride. nih.gov
| Starting Material | Key Reagents/Catalysts | Product | Reference |
| Guanosine | Phosphorus pentasulfide, Raney nickel | 2-Aminopurine riboside | nih.gov |
| 2-Amino-6-chloropurine riboside | Pearlman's catalyst (Pd(OH)₂/C), Ammonium formate | 2-Aminopurine riboside | nih.gov |
| Pyrimidine-2,4,5-triamine | Triethylorthoformate, Acetic anhydride | 2-Aminopurine | mdpi.com |
| 2,6-Diaminopurine riboside | 1,3-dichlorotetraisopropyldisiloxane, Iodomethane, Sodium hydride | Protected 2'-O-methyl-2,6-diaminopurine riboside | nih.gov |
Oligonucleotide Incorporation Strategies: Phosphoramidite (B1245037) Chemistry for 2-Aminopurine Riboside
The site-specific incorporation of 2-aminopurine riboside into oligonucleotides is predominantly achieved using solid-phase phosphoramidite chemistry. mdpi.com This method involves a four-step cycle of 5'-deblocking, coupling, capping, and oxidation. mdpi.com To be used in this process, the 2-aminopurine riboside must first be converted into a phosphoramidite building block.
This conversion requires the protection of the exocyclic amino group and the hydroxyl groups of the ribose sugar. Various protecting groups have been employed for the N²-amino group, including benzoyl, isobutyryl, and N-(di-n-butylamino)methylene. nih.govresearchgate.net The 2'-hydroxyl group is typically protected with a tert-butyldimethylsilyl (TBDMS) group for RNA synthesis. nih.gov The final step in preparing the building block is phosphitylation of the 3'-hydroxyl group, commonly using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
The resulting 2-aminopurine riboside phosphoramidite can then be used in an automated DNA/RNA synthesizer to incorporate the fluorescent analog at any desired position within an oligonucleotide sequence. nih.govnih.gov
Synthetic Routes for Tricyclic and Etheno-Derivatives of 2-Aminopurine Riboside
Tricyclic and etheno-derivatives of 2-aminopurine riboside are of significant interest due to their enhanced fluorescent properties. The primary method for creating these derivatives is the reaction of 2-aminopurine or its riboside with chloroacetaldehyde (CAA). mdpi.comresearchgate.net
When 2-aminopurine riboside is reacted with CAA in a weakly acidic aqueous solution at room temperature, it rapidly forms a single major product: 1,N²-etheno-2-aminopurine-N⁹-β-D-riboside. mdpi.com This "linear" etheno-derivative is moderately fluorescent. nih.gov
As mentioned in section 2.1, the reaction of the 2-aminopurine base with CAA produces two isomers, 1,N²-etheno-2-aminopurine and the highly fluorescent N²,3-etheno-2-aminopurine. mdpi.comresearchgate.net These can then be enzymatically ribosylated. mdpi.com It is important to note that the product from the chemical ribosylation of 2-aminopurine (the N⁹-riboside) is distinct from the products of enzymatic ribosylation of the etheno-bases (the N²-ribosides) and is not a substrate for PNP. mdpi.com
| Starting Material | Reagent | Product | Key Feature |
| 2-Aminopurine riboside | Chloroacetaldehyde (CAA) | 1,N²-etheno-2-aminopurine-N⁹-β-D-riboside | Moderately fluorescent. nih.govmdpi.com |
| 2-Aminopurine | Chloroacetaldehyde (CAA) | 1,N²-etheno-2-aminopurine and N²,3-etheno-2-aminopurine | The N²,3-etheno isomer is highly fluorescent. mdpi.com |
Synthesis of 2-Aminopurine Riboside-5'-O-triphosphate (2-AP-TP) for Biochemical Applications
2-Aminopurine riboside-5'-O-triphosphate (2-AP-TP) is a fluorescent analog of ATP and GTP, making it a valuable probe for studying enzymes that utilize these nucleotides. biolog.de Its synthesis is crucial for these biochemical applications. While detailed, step-by-step synthesis protocols are often proprietary, the general approach involves the phosphorylation of 2-aminopurine riboside.
This can be achieved through established chemical phosphorylation methods, such as the Yoshikawa procedure, which utilizes phosphoryl chloride. The synthesis involves the selective phosphorylation of the 5'-hydroxyl group of the riboside. This process typically requires protection of other reactive groups on the nucleoside to ensure regioselectivity. The resulting monophosphate can then be further converted to the triphosphate through coupling with pyrophosphate. Enzymatic methods, potentially using nucleoside kinases, can also be employed for the phosphorylation steps. The final product, 2-AP-TP, can be used as a substrate for enzymes like RNA polymerase to incorporate the fluorescent marker into RNA transcripts. rsc.org This product is commercially available as a custom synthesis. trilinkbiotech.com
| Compound Name | Abbreviation | Chemical Formula (Free Acid) | Molecular Weight (Free Acid) |
| 2-Aminopurine riboside-5'-O-triphosphate | 2-AP-TP, 2-NH₂-PuTP | C₁₀H₁₆N₅O₁₃P₃ | 507.2 g/mol |
Spectroscopic Characterization and Methodological Applications of 2 Aminopurine Riboside
Fundamental Photophysical Properties of 2-Aminopurine (B61359) Riboside as a Fluorescent Probe
2-aminopurine riboside is an isomer of adenosine (B11128), yet it exhibits a fluorescence intensity that is a thousand times greater. nih.gov This significant difference in photophysical properties makes it an exceptional fluorescent probe. nih.govcambridge.org When incorporated into DNA or RNA, its fluorescence is quenched, making it a sensitive reporter of local conformational changes. researchgate.net
Excitation and Emission Spectral Characteristics for Selective Detection in Biomolecules
A key advantage of 2-aminopurine riboside is its absorption spectrum, which is red-shifted compared to the natural nucleic acid bases and aromatic amino acids. cambridge.orgresearchgate.net The excitation maximum for 2-aminopurine riboside is approximately 305 nm, allowing for its selective excitation without significantly exciting other biomolecules. cambridge.orgoup.comuminho.pt Its emission maximum is around 370 nm. cambridge.org
When incorporated into a DNA duplex, the primary excitation peak of 2-aminopurine can red-shift by as much as 8 nm from its solvent-exposed value of about 308 nm when the base is in a stable, stacked conformation. oup.com An excitation band in the 260–280 nm region also indicates a stacked conformation. oup.com The precise excitation and emission wavelengths can be influenced by environmental factors such as solvent polarity and base stacking interactions. researchgate.netoup.com
Table 1: Spectral Properties of 2-Aminopurine Riboside
| Property | Wavelength (nm) | Condition |
|---|---|---|
| Excitation Maximum | ~305 | Aqueous Solution |
| Emission Maximum | ~370 | Aqueous Solution |
| Red-Shifted Excitation | up to 316 | Stacked in DNA |
Quantum Yield Modulations in Varied Chemical Environments
The fluorescence quantum yield of 2-aminopurine riboside is highly sensitive to its immediate surroundings. oup.comoup.com In aqueous solution, 2-aminopurine exhibits a high quantum yield of 0.68. cambridge.orgnih.gov However, this quantum yield is significantly reduced when it is incorporated into nucleic acids, a phenomenon attributed to quenching by neighboring bases. nih.gov The extent of this quenching is dependent on the specific base sequence and the local conformation. nih.gov
The quantum yield of 2-aminopurine also decreases markedly with decreasing solvent polarity. cambridge.org For instance, a five-fold reduction is observed in dioxane relative to water. cambridge.org This sensitivity to the chemical environment is a cornerstone of its application as a probe, as changes in quantum yield can signal alterations in nucleic acid structure, such as the unstacking of bases. oup.comoup.com Collisional quenchers like acrylamide (B121943) can also be used to assess the solvent accessibility of the fluorophore, providing further insights into local conformational dynamics. nih.gov
Table 2: Quantum Yield of 2-Aminopurine in Different Environments
| Environment | Quantum Yield (Φ) | Reference |
|---|---|---|
| Aqueous Solution | 0.68 | cambridge.orgnih.gov |
| Incorporated in DNA | Highly variable (can be reduced ~100 times) | nih.gov |
| Dioxane | ~0.14 (five-fold reduction from water) | cambridge.org |
Fluorescence Lifetime Analysis for Probing Dynamic Processes
The fluorescence lifetime of 2-aminopurine riboside provides a powerful means to investigate dynamic processes in biomolecules. wustl.edu In a homogeneous environment like an aqueous solution, the free 2-aminopurine ribonucleoside exhibits a monoexponential fluorescence decay with a lifetime of approximately 10 to 11 nanoseconds. cambridge.orgresearchgate.netoup.com
When incorporated into DNA, the fluorescence decay becomes multi-exponential, reflecting the heterogeneous conformational landscape experienced by the probe. researchgate.netacs.org These decays are often described by multiple lifetime components, each corresponding to a different local environment and quenching efficiency. acs.org Typically, four distinct lifetimes are observed, ranging from tens of picoseconds to several nanoseconds. oup.com
A very short lifetime component (around 70-100 picoseconds) is attributed to a highly stacked conformation where the excited 2-aminopurine is rapidly quenched, primarily through electron transfer from an adjacent guanine (B1146940) base. nih.govnih.gov Conversely, a long lifetime component of approximately 7.4 to 10 nanoseconds is characteristic of an unstacked, extrahelical conformation where the probe is solvated and free from quenching interactions. cambridge.orgnih.gov Intermediate lifetimes represent partially stacked conformations. oup.com This multi-exponential decay provides a detailed picture of the conformational heterogeneity and dynamics within the nucleic acid structure. nih.govoup.com
Table 3: Fluorescence Lifetime Components of 2-Aminopurine in DNA
| Lifetime Component | Approximate Duration | Associated Conformation |
|---|---|---|
| Short | 70-100 ps | Highly stacked, quenched |
| Intermediate | Variable | Partially stacked |
| Long | 7.4-10 ns | Unstacked, extrahelical |
Advanced Fluorescence Spectroscopy Techniques Employing 2-Aminopurine Riboside
The unique photophysical properties of 2-aminopurine riboside make it an ideal probe for a variety of advanced fluorescence spectroscopy techniques aimed at studying the intricate dynamics and structures of nucleic acids. acs.org
Time-Resolved Fluorescence Spectroscopy in Nucleic Acid Systems
Time-resolved fluorescence spectroscopy, particularly time-correlated single photon counting (TCSPC), is a powerful technique for studying the conformational dynamics of nucleic acids containing 2-aminopurine. acs.orgnih.gov By measuring the fluorescence decay of the incorporated probe, researchers can gain detailed insights into the different conformational states and the rates of interconversion between them. cambridge.orgnih.gov
This technique has been instrumental in studying phenomena such as DNA base flipping, a crucial mechanism in DNA repair and modification. nih.gov The fluorescence decay of 2-aminopurine shows a characteristic response to base flipping, marked by the loss of the very short decay component (~100 ps) and a significant increase in the amplitude of the long decay component (~10 ns). nih.govnih.gov This provides an unambiguous signal for this dynamic event. nih.govnih.gov
Furthermore, time-resolved fluorescence analysis of 2-aminopurine can reveal conformational heterogeneity in DNA-enzyme complexes that may not be discernible through other methods like X-ray crystallography. nih.govnih.gov The multiexponential decay reflects the partitioning of the fluorophore between several distinct environments or conformations, each with a different quenching efficiency. acs.orgoup.com
Steady-State Fluorescence Measurements for Conformational Analysis
Steady-state fluorescence measurements provide a complementary approach to time-resolved studies for analyzing the conformational states of nucleic acids. nih.govoup.com Changes in the steady-state fluorescence intensity of 2-aminopurine can be used to monitor conformational changes, such as the unstacking of bases in DNA. oup.com For example, a significant increase in fluorescence intensity can indicate the transition of the 2-aminopurine base from a stacked, quenched state within a duplex to a less stacked, more fluorescent state. oup.com
These measurements are particularly useful for studying the equilibrium between different conformational states. oup.com Steady-state fluorescence studies have shown that in normal B-DNA, 2-aminopurine exists in a temperature-dependent equilibrium between stacked and less stacked states. oup.com By monitoring the fluorescence emission and excitation spectra, researchers can gain valuable information about the local environment of the probe, including its solvent exposure and stacking interactions with neighboring bases. oup.com For instance, a red-shift in the excitation spectrum is indicative of a more stable, stacked conformation. oup.com
Fluorescence Quenching Methodologies
The fluorescence of 2-aminopurine riboside (2-AP) is highly sensitive to its local molecular environment. This sensitivity is the foundation for its extensive use as a probe in biochemical and biophysical studies of nucleic acids. nih.gov When incorporated into DNA or RNA, its fluorescence is often significantly quenched through various mechanisms. researchgate.net Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. By analyzing these quenching phenomena, detailed insights into the structure, dynamics, and solvent accessibility of the nucleic acid region containing the 2-AP probe can be obtained. nih.govresearchgate.net Methodologies involving fluorescence quenching are powerful tools for investigating conformational changes in nucleic acids, their interactions with proteins, and the dynamics of base stacking. nih.govoup.com
Collisional Quenching Studies (e.g., Acrylamide, Iodide) for Solvent Accessibility
Collisional (or dynamic) quenching occurs when the excited fluorophore encounters a quencher molecule in solution, which results in the fluorophore returning to its ground state without emitting a photon. The rate of this process is dependent on the concentration of the quencher and the accessibility of the fluorophore to the quencher. This principle is exploited to measure the solvent exposure of 2-AP within a nucleic acid structure. nih.gov Small, water-soluble molecules like acrylamide and iodide are commonly used as collisional quenchers for this purpose. nih.govacs.orgnih.gov
Acrylamide is a well-established neutral quencher used to quantify the degree of solvent exposure of a fluorophore. nih.govcerealsgrains.org Since it is uncharged, its ability to quench is less affected by electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. Studies on 2-AP incorporated into RNA have shown that acrylamide quenching can reveal unique solvent accessibility characteristics for each labeled position, providing information on local structural and dynamic features. nih.gov For instance, a 2-AP residue that is buried within a helical structure will be shielded from acrylamide and thus will show less quenching than a residue in a more flexible or exposed region, such as a loop or a frayed end. nih.govacs.org The analysis of fluorescence intensity as a function of acrylamide concentration (a Stern-Volmer plot) can determine quenching constants, which reflect the degree of solvent accessibility. cerealsgrains.org
Iodide (I⁻) is another effective collisional quencher. As an anion, its access to fluorophores within a nucleic acid can be hindered by the electrostatic repulsion from the phosphate backbone. nih.gov Consequently, iodide is particularly sensitive to quenching tryptophan residues and, by extension, other fluorophores that are located on the surface of a macromolecule. nih.gov The use of both acrylamide and iodide can provide complementary information; for example, comparing the quenching efficiency of the neutral acrylamide with the negatively charged iodide can help to characterize the local electrostatic environment in addition to the steric accessibility of the 2-AP probe.
The table below summarizes the principles and applications of these collisional quenchers in studying 2-AP solvent accessibility.
Analysis of Interbase Quenching Mechanisms in Nucleic Acids
When 2-aminopurine riboside is incorporated into a DNA or RNA strand, its fluorescence is strongly quenched by interactions with adjacent nucleobases. researchgate.netoup.com This interbase quenching is a primary reason for 2-AP's utility as a conformational probe, as the extent of quenching is exquisitely sensitive to the local structure, particularly base stacking. researchgate.netbham.ac.uk The fluorescence quantum yield of free 2-AP riboside in water is approximately 0.68, but this can be reduced by up to 100-fold upon incorporation into a nucleic acid duplex. bham.ac.ukacs.org
The dominant mechanism for interbase quenching is believed to be a photoinduced electron transfer (PET) or charge transfer (CT) process. researchgate.netnih.gov In this model, the excited 2-AP acts as an electron acceptor, while the neighboring natural nucleobases serve as electron donors. researchgate.net The efficiency of this process depends on the electron-donating ability of the adjacent base and the degree of electronic coupling, which is determined by the stacking geometry. Guanine, having the lowest oxidation potential among the natural bases, is the most efficient quencher of 2-AP fluorescence, followed by the other purine (B94841), adenine (B156593). researchgate.netnih.gov Pyrimidines are generally less effective quenchers.
Theoretical and experimental studies have explored these differential quenching effects. Time-dependent density functional theory calculations have suggested that quenching mechanisms may differ between purine and pyrimidine (B1678525) neighbors. nih.gov Quenching by stacked purines (adenosine, guanosine) is predicted to be static, arising from the mixing of molecular orbitals in the ground state. nih.gov In contrast, quenching by stacked pyrimidines (cytosine, thymine) is proposed to be dynamic, involving the formation of a low-lying dark excited state. nih.gov
The complex interactions within a nucleic acid environment mean that the fluorescence decay of incorporated 2-AP is not a single exponential process, as it is for the free nucleoside. Instead, it is typically multiexponential, reflecting a heterogeneous population of conformations. researchgate.netacs.org These decays are often fitted to a sum of exponentials, where each lifetime component represents a different conformational state with a distinct quenching rate. These states are generally interpreted as:
A very short lifetime component (<100 ps) attributed to a highly stacked, efficiently quenched conformation. cambridge.org
Intermediate lifetimes (~1-3 ns) corresponding to imperfectly stacked conformations. acs.org
A long lifetime component (~10 ns), similar to that of free 2-AP riboside, representing a small population of unstacked, extrahelical bases that are fully exposed to the solvent and free from interbase quenching. acs.orgbham.ac.ukcambridge.org
The relative quenching efficiencies of neighboring bases have been studied using dinucleotide models. The findings from these studies provide a baseline for interpreting fluorescence data in more complex sequences.
Table 2: Research Findings on Interbase Fluorescence Quenching of 2-Aminopurine (2-AP)
| Neighboring Base | Relative Quenching Efficiency | Proposed Mechanism | Key Findings |
|---|---|---|---|
| Guanine (G) | Highest | Photoinduced Electron Transfer (PET) / Charge Transfer (CT). researchgate.netnih.gov | Guanine is the most potent quencher due to its low oxidation potential, acting as an efficient electron donor to excited 2-AP. researchgate.netnih.gov Ultrafast quenching (<5 ps) is observed when 2-AP is stacked with G. bham.ac.uk |
| Adenine (A) | High | Static quenching via ground-state orbital mixing. nih.gov | As a purine, it stacks effectively and quenches 2-AP, though less efficiently than guanine. nih.gov |
| Cytosine (C) | Moderate | Dynamic quenching via formation of a dark excited state. nih.gov | Quenching is less efficient than with purines. The interaction is sensitive to local conformation. acs.org |
Research on Nucleic Acid Structure and Dynamics Through 2 Aminopurine Riboside Probing
DNA Conformational Studies
2-aminopurine (B61359) (2-AP), a fluorescent analog of adenine (B156593), is a valuable tool for studying the conformation and dynamics of DNA. acs.orgnih.gov When incorporated into a DNA strand, the fluorescence of 2-AP is significantly quenched due to stacking interactions with neighboring bases. acs.org Changes in the local environment, such as those caused by protein binding or structural transitions, lead to alterations in fluorescence intensity, providing real-time insights into these processes. nih.gov
Analysis of Base Stacking Interactions in Duplex DNA
The fluorescence quantum yield of 2-AP is exceptionally sensitive to its environment, exhibiting strong quenching when stacked within a DNA duplex. oup.com This property makes it an excellent probe for studying base stacking interactions. oup.com The degree of quenching provides a direct measure of the extent of stacking. oup.com For instance, studies on 2-AP-containing deoxydinucleotides have been conducted to explore the quenching interaction between 2-AP and the natural DNA bases. cambridge.org
The potential energy surfaces of stacked structures involving adenine and 2-aminopurine have been computationally investigated, revealing multiple stable conformations with similar energy levels. researchgate.net This highlights the conformational flexibility of stacked base pairs and shows that substituting adenine with 2-AP alters the potential energy landscape of the base stack. researchgate.net
Characterization of Abasic Sites and Mismatched Base Pairs
2-AP has been instrumental in characterizing the structural perturbations caused by abasic (AB) sites and mismatched base pairs in DNA. genelink.comoup.comnih.gov When 2-AP is placed opposite an abasic site, it exhibits significantly less stacking compared to its state in a normal duplex, resulting in increased fluorescence. oup.comnih.govoup.com This heightened fluorescence and solvent accessibility are indicative of an "unstacked" or "open" conformation of the 2-AP base. oup.comoup.comacs.org
Time-resolved fluorescence experiments have further elucidated that the DNA at an abasic site exists in a dynamic equilibrium between a "closed," stacked state and an "open," unstacked state. acs.orgresearchgate.net The binding of divalent cations can shift this equilibrium towards the open state. acs.orgresearchgate.net Similarly, the presence of mismatched base pairs can be detected by changes in 2-AP fluorescence, which reports on the local conformational dynamics and stability. cambridge.org
| Probe Position | Observation | Implication |
| Opposite an abasic site | Significantly less stacked than in a normal duplex. oup.comnih.govoup.com | Increased local flexibility and solvent exposure at the lesion site. |
| Adjacent to an abasic site on the same strand | Generally remains stacked. oup.comnih.gov | The structural perturbation is localized to the abasic site itself. |
| Adjacent to an abasic site on the opposite strand | Shows destabilized stacking interactions. oup.comnih.gov | The structural disruption extends to the complementary strand. |
Investigation of Specific DNA Structures (e.g., G-Quadruplexes, Hairpin Loops)
The utility of 2-AP extends to the study of non-canonical DNA structures like G-quadruplexes and hairpin loops. genelink.com By substituting adenine with 2-AP in the loop regions of G-quadruplex-forming sequences, researchers can monitor conformational changes and folding dynamics. researchgate.netnih.gov The fluorescence of 2-AP in these structures is sensitive to the local loop environment and can be used to distinguish between different G-quadruplex conformations, such as basket-type and propeller-type structures. researchgate.net
Collisional quenching experiments using acrylamide (B121943) have been employed to probe the solvent accessibility of 2-AP within G-quadruplex loops, providing further structural insights. nih.govnih.gov Similarly, 2-AP has been used to investigate the hairpin-loop structure of CAG repeats, which are implicated in several neurodegenerative diseases. genelink.comgenelink.com
Effects of Metal Ions on DNA Structure and Dynamics
Metal ions play a crucial role in the structure and function of nucleic acids. 2-AP fluorescence has been employed to study the effects of metal ions on DNA conformation. oup.comnih.gov For example, the binding of divalent cations to DNA duplexes containing abasic sites can lead to a destabilization of base stacking interactions, particularly when 2-AP is positioned opposite the abasic site. oup.comnih.govnih.gov This is observed as an increase in fluorescence intensity and a blue shift in the excitation spectrum, indicating increased solvent exposure of the 2-AP probe. oup.com In contrast, the stacking of 2-AP adjacent to the abasic site is less affected by divalent cations. oup.comnih.gov
RNA Conformational Studies
2-aminopurine riboside is a valuable probe for investigating RNA structure and dynamics. nih.govnih.gov Its fluorescence is sensitive to base stacking and the local conformational environment, allowing for the real-time monitoring of RNA folding and conformational transitions. nih.govbioorganic-chemistry.com
Probing Magnesium-Dependent Conformational Changes in Ribozymes (e.g., Hammerhead Ribozyme)
The hammerhead ribozyme, a small catalytic RNA, undergoes essential conformational changes for its function, which are often dependent on the presence of metal ions like magnesium (Mg²⁺). embopress.org 2-AP has been successfully used to probe these Mg²⁺-dependent transitions. biosearchtech.comoup.com By replacing specific adenosine (B11128) residues with 2-AP within the ribozyme or its substrate, researchers can monitor changes in fluorescence that correspond to specific folding events. biosearchtech.combioorganic-chemistry.com
Studies of RNA Internal Loops and GNRA Loops
The fluorescent properties of 2-aminopurine (2-AP) riboside make it a valuable tool for investigating the structural dynamics and thermodynamics of RNA motifs such as internal loops and GNRA (Guanine-N-RA) tetraloops. By substituting native nucleobases with 2-AP, researchers can gain insights into local conformational changes and intermolecular interactions.
Studies have utilized 2-AP to probe the nature of hydrogen bonding in G-A mismatches within RNA internal loops. genelink.combiosearchtech.combigcontent.io Replacing adenosine with 2-AP allows for the examination of how the exocyclic amino group contributes to the stability of these common non-canonical pairings. For instance, research on duplexes containing G-A mismatches has shown that substituting the adenosine with purine (B94841) riboside (which lacks the amino group) significantly destabilizes the duplex. This destabilization provides a measure of the energetic contribution of the hydrogen bonds involving the adenosine's amino group. researchgate.net The use of 2-AP in these contexts helps to dissect the specific interactions that stabilize such internal loops. researchgate.net
Monitoring RNA Helix-Coil Transitions
The sensitivity of 2-aminopurine (2-AP) fluorescence to its environment makes it an excellent probe for monitoring the structural transitions between ordered helical states and disordered single-stranded coil states in RNA. This transition is a fundamental process in RNA folding, function, and thermal denaturation.
When 2-AP is incorporated into an RNA duplex, its fluorescence is typically quenched due to stacking interactions with adjacent bases. oup.com Upon melting of the helix into a random coil, the 2-AP becomes unstacked and more exposed to the solvent, leading to a significant increase in its fluorescence quantum yield. oup.comnih.gov This change in fluorescence provides a direct, real-time signal for monitoring the helix-coil transition.
Researchers have used 2-AP fluorescence to obtain thermodynamic parameters from various positions within RNA hairpins. nih.gov For example, in studies of a preQ1 riboswitch, thermal denaturation experiments monitored by circular dichroism and absorbance revealed two distinct transitions. The lower temperature transition was attributed to the helix-to-coil transition within a specific loop (L3), while the higher-temperature transition corresponded to the unfolding of the main P1 helix. biorxiv.orgbiorxiv.org The addition of the ligand preQ1 was shown to stabilize the structure, suppressing the low-temperature helix-to-coil transition and increasing the melting temperature of the P1 helix. biorxiv.org
Table 1: Effect of preQ1 Ligand on RNA Melting Transitions This table summarizes the changes in melting temperature (Tm) and transition width (ΔT) for a preQ1 riboswitch upon addition of a saturating concentration of its ligand, preQ1, as determined by thermal denaturation experiments.
| Transition | Parameter | Unmodified RNA (No Ligand) | Unmodified RNA (+ 20 µM preQ1) |
| Transition 1 (L3 helix-to-coil) | Tm (°C) | - | - |
| ΔT (°C) | 10.4 ± 0.2 | 5.6 ± 0.6 | |
| Transition 2 (P1 helix unfolding) | Tm (°C) | 55.4 ± 0.6 | 59.0 ± 1.2 |
| ΔT (°C) | 4.7 ± 0.1 | 3.5 ± 0.1 |
Data adapted from bioRxiv, 2023. biorxiv.org
These studies demonstrate that 2-AP is a powerful tool for dissecting the thermodynamics of discrete structural elements within a larger RNA molecule and for quantifying the effects of ligand binding on RNA stability. nih.govbiorxiv.org
Discrimination of Local RNA Secondary Structures
The fluorescent probe 2-aminopurine (2-AP) can be used to distinguish between different local RNA secondary structures through techniques that measure its solvent accessibility. nih.gov One such powerful method is acrylamide quenching. Acrylamide is a collisional quencher, meaning it reduces fluorescence intensity upon direct contact with the fluorophore. The efficiency of this quenching is directly related to how exposed the 2-AP is to the solvent.
By incorporating 2-AP into various structural contexts within an RNA molecule and measuring the quenching effect of acrylamide, researchers can infer the local structural environment. nih.gov Studies have shown that the fractional accessibility of 2-AP to acrylamide (fa) is highly sensitive to the local RNA structure. nih.gov
Key findings from these studies include:
Base-Paired Regions: When 2-AP is part of a standard Watson-Crick base pair within a helix, it exhibits poor accessibility to the quencher. This is consistent with the base being shielded from the solvent by the helical structure and adjacent bases. nih.gov
Single-Base Bulge: In contrast, a 2-AP placed in a single-base bulge is found to be uniformly accessible to the solvent. This suggests the base is turned out from the helix and highly exposed. nih.gov
Hexanucleotide Loop: A 2-AP located within a six-base loop shows a fractional accessibility that is nearly indistinguishable from that of an unstructured, single-stranded RNA. This indicates a high degree of solvent exposure and conformational flexibility. nih.gov
Table 2: Solvent Accessibility of 2-AP in Different RNA Structural Motifs This table illustrates how the fractional accessibility (fa) of 2-aminopurine to the quencher acrylamide varies depending on its location within different RNA secondary structures.
| 2-AP Position | Local Secondary Structure | Fractional Accessibility (fa) | Interpretation |
| HP21 | Within an 8-bp stem | Relatively Poor | Shielded by adjacent bases |
| HP6 | Single unpaired base (bulge) | Uniformly Accessible | Exposed to solvent |
| HP14 | 6-base loop | Indistinguishable from unstructured RNA | High solvent exposure |
Data derived from descriptions in Local RNA Conformational Dynamics Revealed by 2-Aminopurine Solvent Accessibility - PMC. nih.gov
Therefore, by systematically substituting adenosines with 2-AP and performing quenching experiments, it is possible to spectroscopically map the local secondary structure and solvent exposure across an RNA molecule. nih.gov This provides a valuable diagnostic tool for characterizing RNA structure and conformational changes. nih.gov
Elucidation of DNA and RNA Flexibility and Dynamic Processes
The fluorescent adenine analogue, 2-aminopurine (2-AP), is a powerful probe for investigating the flexibility and dynamic processes within both DNA and RNA. oup.comresearchgate.netacs.org Its fluorescence quantum yield is highly sensitive to the local microenvironment, particularly to stacking interactions with neighboring bases, making it an effective tool for reporting on conformational fluctuations and structural rearrangements. oup.comoup.com
In DNA, 2-AP has been extensively used to study the structure and dynamics of specific sites, such as abasic (AB) sites, which are lesions in the DNA. oup.com Time-resolved fluorescence studies of 2-AP placed opposite an abasic site have revealed that the site exists in a dynamic equilibrium between two main conformations: a "closed" state where the 2-AP is stacked within the helix and an "open" state where the base is extrahelical and more exposed to the solvent. acs.org The binding of divalent cations can shift this equilibrium, highlighting how metal ions can influence DNA flexibility and conformation at sites of damage. acs.org The dynamic nature of these sites, which can be modulated by factors like flanking base sequence and metal ions, is thought to be crucial for their recognition by DNA repair enzymes. oup.comoup.com
In the context of RNA, 2-AP serves as a non-invasive probe for monitoring complex folding pathways and conformational changes. acs.orgnih.gov For example, it has been used to study Mg2+-dependent conformational changes in the hammerhead ribozyme. oup.comoup.com The biology of an RNA molecule is intrinsically linked to its structure and dynamics, and 2-AP fluorescence provides a means to observe these properties in solution. nih.gov By incorporating 2-AP into specific locations, such as the loops of a ribozyme, researchers can use stopped-flow fluorescence spectroscopy to track global folding kinetics. nih.gov This has allowed for the identification of multiple kinetic folding transitions, revealing a complex folding landscape with intermediate states. nih.gov
Furthermore, the combination of 2-AP substitution with methods like SHAPE (selective 2′-hydroxyl acylation analyzed by primer extension) probing has led to a powerful approach for identifying regions of flexibility within an RNA molecule. acs.org A direct correlation has been found between the flexibility of a nucleotide's 2'-hydroxyl group (measured by SHAPE) and the fluorescence response of a 2-AP substituted at that site. acs.org This allows for the strategic placement of 2-AP probes in regions that are most likely to report on significant conformational changes during processes like ligand-induced folding of riboswitches. acs.orgacs.org These dynamic processes are critical for the biological function of many RNA molecules, dictating their interactions with other molecules and their role in gene regulation. acs.org
Investigation of Protein Nucleic Acid Interactions Utilizing 2 Aminopurine Riboside
DNA Polymerase Function, Kinetics, and Fidelity Studies
2-aminopurine (B61359) (2AP), an analogue of adenine (B156593), is a valuable fluorescent probe for studying the intricate mechanisms of DNA polymerases. nih.govnih.gov Its fluorescence is significantly quenched when stacked within a DNA duplex but increases when its environment is perturbed, such as during enzymatic processing. nih.govresearchgate.net This property allows for real-time monitoring of polymerase activity.
Monitoring Nucleotide Binding and Incorporation Mechanisms
The fluorescence of 2-aminopurine riboside is a sensitive reporter for the binding of nucleotides and their subsequent incorporation into a growing DNA strand. nih.govresearchgate.net When 2AP is positioned in the template strand at the active site of a DNA polymerase, the binding of a correct dNTP can induce a conformational change that alters the 2AP fluorescence. nih.gov This allows for the dissection of steps that precede the chemical reaction of phosphodiester bond formation. nih.govresearchgate.net
Stopped-flow fluorescence studies using DNA substrates with 2AP have revealed rapid steps in the nucleotide incorporation pathway. nih.gov For instance, with the Klenow fragment of E. coli DNA polymerase I, an initial fluorescence change associated with dNTP binding occurs within milliseconds. nih.gov This is followed by another rapid conformational change involving the movement of the adjacent base in the template strand. nih.gov The rate of nucleotide incorporation itself can be measured by observing the fluorescence decrease as the polymerase moves along the template. researchgate.netnih.gov
Different DNA polymerases, such as T4 DNA polymerase, also exhibit distinct fluorescence signals during nucleotide incorporation, indicating that the dynamics of the polymerase active site can be enzyme-specific. researchgate.net The ability to distinguish between binding and incorporation steps has been crucial in understanding the mechanisms that ensure high-fidelity DNA replication. nih.gov
| DNA Polymerase | 2AP Position | Observed Event | Associated Rate/Change | Reference |
|---|---|---|---|---|
| Klenow Fragment | Templating position (0) | dNTP Binding | Rapid fluorescence change (ms) | nih.gov |
| Klenow Fragment | 5' to templating base (+1) | Relative movement of +1 base | Rapid fluorescence change | nih.gov |
| Klenow Fragment | 0 and +1 positions | Nucleotide Incorporation | Fluorescence decrease at incorporation rate | nih.gov |
| T4 DNA Polymerase | n+2 position initially | Nucleotide Incorporation Rate | ~314 s-1 | researchgate.net |
Analysis of Exonucleolytic Proofreading Activities
High-fidelity DNA replication relies on the 3'→5' exonuclease activity of DNA polymerases to remove misincorporated nucleotides. neb.com 2-aminopurine fluorescence provides a powerful tool to study the kinetics and mechanisms of this proofreading process. nih.govresearchgate.net When a mismatched primer terminus containing 2AP is transferred from the polymerase active site to the exonuclease active site, the 2AP becomes unstacked, leading to a significant increase in fluorescence. nih.govnih.gov
This fluorescence signal allows for the real-time monitoring of the excision of mismatched nucleotides. researchgate.net Studies on bacteriophage T4 and RB69 DNA polymerases have utilized 2AP to probe the mechanism of strand separation required for proofreading. nih.gov For a polymerase to proofread, the terminal nucleotides of the primer strand must separate from the template to enter the exonuclease active site. nih.gov The fluorescence of 2AP placed at the primer terminus is highly sensitive to this unstacking, providing insights into the structural rearrangements that occur during the transition from the polymerase to the exonuclease domain. nih.govnih.gov
The rate of the exonuclease reaction can be determined by monitoring the change in 2AP fluorescence as the mismatched nucleotide is excised. researchgate.net Furthermore, the influence of factors such as the local DNA sequence and the stability of the primer-template junction on proofreading efficiency can be quantitatively assessed using this method. researchgate.netoup.com
Characterization of Polymerase-Induced DNA Conformational Changes
The binding of a DNA polymerase to a DNA substrate can induce significant conformational changes in the DNA, and 2-aminopurine is an excellent probe for detecting these alterations. nih.govbham.ac.uk Changes in 2AP fluorescence intensity can indicate perturbations in the DNA structure, such as base unstacking, which can occur before any chemical reaction takes place. nih.govresearchgate.net
For example, studies with T4 DNA polymerase have shown that the enzyme can induce unstacking of a 2AP base in the template strand at the position immediately 5' to the primer terminus (the +1 position) upon binding. nih.gov This conformational change is detected by an increase in 2AP fluorescence. nih.gov Time-resolved fluorescence spectroscopy can provide even more detailed information, revealing distinct conformational states of the DNA-polymerase complex. bham.ac.uk
By placing 2AP at different positions within the DNA substrate, researchers can map the extent and location of these polymerase-induced conformational changes. nih.gov These studies have been instrumental in understanding how a polymerase interacts with its DNA substrate and prepares it for catalysis. nih.gov The ability to observe these pre-catalytic conformational changes provides a more complete picture of the entire enzymatic cycle. nih.gov
Research on DNA Replication Fidelity
The fidelity of DNA replication is crucial for maintaining genome stability. neb.com 2-aminopurine is not only a probe for studying polymerase function but is also a base analog mutagen that can be used to investigate the mechanisms of replication fidelity. nih.gov 2AP can mispair with cytosine, leading to mutations. nih.govlibrarynmu.com Studying how DNA polymerases handle 2AP-containing templates provides insights into the mechanisms that prevent errors during replication. aimspress.com
Fluorescence studies with 2AP can reveal how a polymerase distinguishes between correct and incorrect base pairs at the insertion and extension steps. researchgate.net For example, the fluorescence changes observed during the incorporation of a nucleotide opposite 2AP can be compared for the correct partner (thymine) and an incorrect partner (cytosine). nih.gov These experiments have shown that the conformations adopted by the polymerase-DNA complex are distinct for correct and incorrect incorporations. nih.gov
Furthermore, the influence of divalent metal ions on fidelity can be investigated using 2AP. aimspress.com For instance, replacing Mg2+ with Mn2+ can decrease the fidelity of many DNA polymerases, and 2AP fluorescence can be used to quantify the changes in binding affinity and incorporation rates that underlie this effect. aimspress.com
DNA Repair Enzyme Mechanisms and DNA Damage Response Pathways
The integrity of the genome is constantly challenged by DNA damage, which is counteracted by a complex network of DNA repair pathways. mpg.deuni-muenchen.de 2-aminopurine riboside has proven to be a valuable tool for investigating the mechanisms of DNA repair enzymes and the broader DNA damage response. nih.gov
Studies on Mismatch Repair Processes
The mismatch repair (MMR) system is responsible for correcting base-base mismatches and small insertions or deletions that arise during DNA replication. oup.com The adenine analog 2-aminopurine can be incorporated into DNA, where it can form mismatches with cytosine. nih.gov These 2AP-C mismatches are recognized by the MMR system, making 2AP a useful tool to study this repair process. nih.gov
In Escherichia coli, the MMR system is directed by methylation, and 2AP has been used to probe for similar methylation-directed repair in mammalian cells. nih.gov By treating cells with 2AP, researchers can induce mismatches and observe the cellular response. nih.gov Studies have shown that 2AP treatment can lead to a reversible inactivation of the MMR system in E. coli, which in turn allows for increased recombination between divergent DNA sequences. nih.gov This suggests that the MMR system can become saturated by the high number of mismatches generated by 2AP. nih.gov
Detection of Base Flipping Mechanisms (e.g., DNA Methyltransferases, Uracil (B121893) DNA Glycosylase)
This technique has been successfully applied to confirm base flipping in several enzyme systems. For DNA methyltransferases (MTases) like HhaI MTase and TaqI MTase, substituting 2-AP for the target adenine results in a significant increase in fluorescence upon enzyme binding, providing strong evidence for this mechanism. nih.govnih.gov For instance, the addition of M.TaqI to a DNA duplex with 2-AP at the target methylation site leads to a 13-fold increase in fluorescence. nih.gov Similarly, the repair enzyme Uracil DNA Glycosylase (UDG), which removes uracil from DNA, causes a large fluorescence increase when acting on a substrate where 2-AP is placed opposite the uracil. nih.govnih.gov The cleavage of the glycosidic bond by UDG creates an abasic site opposite the 2-AP, altering its environment and increasing fluorescence, which can be used in a continuous kinetic assay. nih.gov
Table 1: Examples of 2-Aminopurine Riboside Use in Detecting Base Flipping
| Enzyme | 2-AP Position | Observation | Finding | Citation |
|---|---|---|---|---|
| M.TaqI (Adenine MTase) | At target adenine | 13-fold fluorescence enhancement | Provides the first experimental evidence that M.TaqI flips its target base. | nih.gov |
| Uracil DNA Glycosylase (UDG) | Opposite uracil lesion | Large fluorescence increase | Confirms base flipping and allows for a continuous kinetic assay of enzyme activity. | nih.gov |
| M.HhaI (Cytosine MTase) | At target cytosine | Pronounced change in fluorescence decay parameters | Establishes a clear, unambiguous fluorescence decay signature for base flipping. | researchgate.net |
| M.PspGI (Cytosine MTase) | Replaces second 'C' in CCWGG | Fluorescence enhancement | Suggests the methyltransferase flips the second cytosine base. | oup.com |
| R.PspGI (Endonuclease) | Replaces central 'A' in CCWGG | Fluorescence enhancement | Suggests the endonuclease flips the central A:T base pair. | oup.com |
RNA Polymerase Fidelity and Transcriptional Regulation Studies
2-Aminopurine riboside is a valuable tool for investigating the mechanisms of RNA polymerases, particularly concerning their fidelity and the process of transcriptional regulation. Its utility stems from its ability to be incorporated into nucleic acids and report on local environmental changes through its fluorescence. researchgate.netnih.gov
Studies utilizing evolved polymerase ribozymes have demonstrated their capacity to incorporate a wide array of modified nucleotides, including 2-aminopurine-riboside-5'-triphosphate. oup.com The "24-3" polymerase ribozyme, for example, can extend a primer on an RNA template using various nucleotide triphosphate (NTP) analogs. oup.com By measuring the efficiency of incorporation of these analogs, researchers can probe the active site of the polymerase and understand the chemical basis of its fidelity. In one study, 2-aminopurine-riboside-TP was incorporated with an efficiency of 81% by the 24-3 polymerase ribozyme, showcasing the enzyme's tolerance for modifications at this position of the purine (B94841) ring. oup.com
Beyond simple incorporation, 2-AP fluorescence can monitor the dynamic interactions between a polymerase and the DNA template. Time-resolved fluorescence decay measurements of 2-AP have been used to study the interactions of Bacteriophage T4 DNA polymerase with DNA, revealing subtle conformational changes during the polymerization process. cambridge.org Changes in the fluorescence of a 2-AP probe placed within the DNA can signal conformational adjustments in the DNA-enzyme complex, providing insights into the fidelity checkpoints of the polymerase. researchgate.netcambridge.org
Table 2: Incorporation Efficiency of Selected NTP Analogs by the 24-3 Polymerase Ribozyme
| Nucleotide Analog | Template Base | Incorporation Efficiency (%) | Citation |
|---|---|---|---|
| 2-Aminopurine-riboside-TP | U | 81 | oup.com |
| 2'-azido-dCTP | G | 86 | oup.com |
| 7-deaza-GTP | C | 83 | oup.com |
| α-thiol-ATP | U | 70 | oup.com |
| Ganciclovir-TP | C | 73 | oup.com |
Ribozyme-Substrate and Enzyme-Substrate Complex Interactions
The unique properties of 2-aminopurine riboside make it an effective probe for dissecting the intricate interactions within ribozyme-substrate and other enzyme-substrate complexes. Its fluorescence is sensitive to local conformation, and it can also be used as a strategic chemical substitute to elucidate reaction mechanisms. nih.govoup.com
In studies of the group I self-splicing intron from Tetrahymena, a mutant ribozyme was engineered to bind 2-aminopurine riboside instead of its natural cofactor, guanosine (B1672433). doudnalab.org This was achieved by changing a G:C base pair in the guanosine binding site to an A:U pair. doudnalab.org This engineered system allowed researchers to use 2-AP as a leaving group in a primer-extension reaction, which helped to block competing side reactions where guanosine residues from the primer or template would otherwise occupy the active site. This approach enhanced the specificity of the reaction and provided a cleaner system for studying the fidelity of RNA-catalyzed RNA replication. doudnalab.org
2-AP has also been employed to study the conformational dynamics of various ribozymes. For the hammerhead ribozyme, 2-aminopurine riboside was used to investigate Mg²⁺-dependent conformational changes. oup.comoup.com In the Azoarcus group I ribozyme, 2-AP was substituted for an adenosine (B11128) in a GAAA tetraloop to monitor the global folding kinetics of the ribozyme via stopped-flow fluorescence. nih.gov This allowed the assignment of specific kinetic folding transitions to major structural rearrangements. nih.gov Similarly, in the hairpin ribozyme, substituting 2-AP for a critical guanosine residue at the G+1 site was shown to modestly affect the Kₘ of the reaction, providing insight into the role of that specific residue in catalysis. ias.ac.in In the Diels-Alderase ribozyme, the incorporation of 2-aminopurine riboside at specific sites revealed strong interference with the ribozyme's catalytic activity, highlighting the importance of the Hoogsteen face of certain adenine residues for function. oup.com
Table 3: Application of 2-Aminopurine Riboside in Ribozyme and Enzyme Studies
| System | Application of 2-AP | Key Finding | Citation |
|---|---|---|---|
| sunY Group I Ribozyme | Used as a leaving group with a mutant ribozyme that binds 2-AP. | Blocked side reactions, enhancing the specificity of a primer-extension reaction. | doudnalab.org |
| Hammerhead Ribozyme | Probe for conformational changes. | Used to study Mg²⁺-dependent conformational dynamics. | oup.comoup.com |
| Azoarcus Group I Ribozyme | Fluorescent label in a tetraloop. | Monitored global folding kinetics and assigned structural rearrangements to kinetic phases. | nih.gov |
| Hairpin Ribozyme | Substitution for an essential guanosine. | Showed that substitution modestly affects Kₘ, clarifying the role of the G+1 residue. | ias.ac.in |
| Diels-Alderase Ribozyme | Site-specific substitution. | Revealed the functional importance of the Hoogsteen face of a specific adenine residue (A18). | oup.com |
| E. coli PNP | Substrate for enzymatic reaction. | Etheno-derivatives of 2-aminopurine act as substrates, allowing for fluorescent detection of enzyme activity. | mdpi.commdpi.com |
General Protein Binding Events and Induced Nucleic Acid Distortions
Beyond base flipping, the fluorescence of 2-aminopurine riboside is a sensitive indicator of a wide range of protein-induced nucleic acid distortions. nih.govcambridge.org Since its fluorescence is highly quenched by base stacking within a duplex, any protein binding event that locally destabilizes or distorts the helix, even subtly, can lead to a detectable change in 2-AP fluorescence. researchgate.netresearchgate.net This makes 2-AP a general reporter for probing the DNA-enzyme interface and conformational changes in DNA upon protein binding. nih.govcambridge.org
Research on the M.EcoKI methyltransferase, for example, showed that fluorescence enhancement occurred not only when 2-AP was at the target methylation site but also when it was placed at an adjacent position. nih.gov This finding suggests that the observed fluorescence change is not exclusively a signal for base flipping but reports on a more general distortion of the DNA helix induced by the enzyme. nih.gov Similarly, studies of DNA containing abasic sites have shown that the binding of uracil DNA glycosylase (UDG) to its product (the abasic site) causes a decrease in the fluorescence of a 2-AP placed opposite the site. oup.comoup.com This indicates that the initially unstacked and solvent-exposed 2-AP becomes more stacked within the helix upon enzyme binding, demonstrating an induced-fit mechanism. oup.com
The use of 2-AP is not limited to enzymes. Any protein that binds to DNA and alters its local conformation can be studied. The binding of proteins can cause changes in base stacking, desolvation, or introduce bends and kinks, all of which can alter the photophysical properties of a strategically placed 2-AP probe. researchgate.net Therefore, monitoring 2-AP fluorescence provides a powerful, minimally invasive method to detect and characterize the structural consequences of protein-nucleic acid recognition. nih.govresearchgate.net
Table 4: 2-Aminopurine Riboside as a Probe for General DNA Distortion
| Protein | 2-AP Position in DNA | Observation | Inferred Distortion | Citation |
|---|---|---|---|---|
| M.EcoKI Methyltransferase | Adjacent to methylation site | Enhanced fluorescence emission | Protein binding induces a general DNA distortion beyond the target base. | nih.gov |
| Uracil DNA Glycosylase (UDG) | Opposite an abasic site | 3-fold decrease in fluorescence upon binding | Binding induces a conformational change where the unstacked 2-AP re-stacks into the helix. | oup.comoup.com |
| Bacteriophage T4 DNA Polymerase | Various positions in template/primer | Changes in fluorescence decay parameters | Detects subtle binding-induced deformations at the DNA-enzyme interface. | cambridge.org |
Mechanistic Research on 2 Aminopurine Riboside Induced Biological Phenomena
Molecular Mechanisms of 2-Aminopurine (B61359) Riboside Mutagenesis
2-Aminopurine (2-AP), a fluorescent base analog of adenine (B156593), is a potent mutagen that primarily induces point mutations, specifically transitions. librarynmu.com Its mutagenic properties stem from its ability to mispair with cytosine, leading to errors during DNA replication and repair.
Elucidation of A:T to G:C Transition Induction
The predominant mutagenic effect of 2-aminopurine is the induction of A:T to G:C transition mutations. nih.gov This occurs because 2-aminopurine can be incorporated into DNA in place of adenine, forming a pair with thymine. However, in its rare imino tautomeric form, or through wobble base pairing, it can also pair with cytosine. When the DNA strand containing the 2-AP-C mispair is replicated, the 2-AP can act as a template for the incorporation of cytosine. In the subsequent round of replication, this cytosine will pair with guanine (B1146940), completing the A:T to G:C transition. While 2-AP can also induce G:C to A:T transitions, the A:T to G:C pathway is significantly more frequent. nih.gov
Role of Mispairing with Cytosine
The formation of a 2-aminopurine-cytosine (2-AP-C) mispair is a critical intermediate in the mutagenic process. nih.govresearchgate.net Several structures for this mispair have been proposed, including those involving rare tautomers, protonated bases, and a neutral wobble conformation. researchgate.netnih.gov Quantum chemical characterizations and experimental studies using UV, fluorescence, and NMR have shown that an equilibrium exists between a neutral wobble and a protonated Watson-Crick-like structure. researchgate.net The stability of the 2-AP-C pair is less than that of the canonical 2-AP-T pair. researchgate.net
Structural studies of the 2-AP-dCTP base pair within the active site of a DNA polymerase have revealed a modified wobble conformation. This structure involves a hydrogen bond between the N1 of 2-AP and a proton from the amino group of cytosine, and an apparent bifurcated hydrogen bond between a proton on the 2-amino group of 2-AP and the N3 and O2 atoms of cytosine. nih.gov
Influence of Deoxynucleotide Pool Levels on Mutagenesis
The cellular concentrations of deoxynucleoside triphosphates (dNTPs) can influence the mutagenic efficiency of 2-aminopurine. Imbalances in the dNTP pool can affect the competition between the correct nucleotide (dTTP) and the incorrect nucleotide (dCTP) for pairing with 2-AP during DNA synthesis. For instance, an increase in the relative concentration of dCTP could potentially enhance the rate of 2-AP-C mispairing and subsequent A:T to G:C transitions.
Studies have shown that the reduction of cytidine (B196190) diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP) is inhibited by the deoxyribonucleotides of guanine, adenine, and thymine. annualreviews.org This suggests a complex interplay of feedback mechanisms that regulate the dNTP pools, which in turn could modulate the mutagenic outcome of 2-aminopurine exposure. The absence of large pools of deoxyribonucleotides of purines in some cells is a consequence of this tight regulation. annualreviews.org
Interaction with Mismatch Repair Systems
The cellular DNA mismatch repair (MMR) system recognizes and corrects mispaired bases, including those involving 2-aminopurine. The efficiency of the MMR system in correcting 2-AP-C mispairs is a key determinant of the ultimate mutation frequency. In Escherichia coli, the MMR system is directed by DNA methylation. nih.gov
Interestingly, 2-aminopurine treatment in E. coli can induce a transient and reversible deficiency in the MMR system. nih.gov This inactivation of MMR leads to a significant increase in the frequency of recombination between divergent DNA sequences, suggesting that the mutagenic potential of 2-AP is amplified by its ability to temporarily compromise the very system that should repair the errors it creates. nih.gov In mammalian cells, while 2-AP is a known inducer of DNA mismatch repair, its effects are more complex and appear to be unrelated to genomic methylation levels. nih.gov
Involvement in Cellular Signaling Pathways and Metabolic Processes
Beyond its role in mutagenesis, 2-aminopurine riboside and its derivatives interact with key enzymes in cellular metabolism, particularly those involved in purine (B94841) salvage pathways.
Studies on Purine Nucleoside Phosphorylases (PNP) as Substrates or Inhibitors
Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.gov This function is central to the purine salvage pathway, which allows cells to recycle purine bases. nih.gov
Studies have shown that 2-aminopurine and its derivatives can act as both substrates and inhibitors of PNPs, with activity varying depending on the specific derivative and the source of the enzyme (e.g., bacterial vs. mammalian). For example, etheno-derivatives of 2-aminopurine are substrates for E. coli PNP. mdpi.comnih.gov Specifically, N²,3-etheno-2-aminopurine is a good substrate for both calf and E. coli PNP, while the "linear" 1,N²-etheno-2-aminopurine reacts much more slowly with both enzymes. nih.govpreprints.org
The reaction of 2-aminopurine-N⁹-β-D-riboside with chloroacetaldehyde (B151913) yields a product that is not a substrate for PNP. mdpi.comnih.gov However, the ribosylation of etheno-2-aminopurine isomers by E. coli PNP occurs at the N² position, rather than the more typical N⁹ position. mdpi.comnih.govpreprints.org The resulting N²-ribosides are readily phosphorolysed by bacterial PNP. nih.gov
Table 1: Interaction of 2-Aminopurine Derivatives with Purine Nucleoside Phosphorylases (PNP)
| Compound | Enzyme Source | Interaction Type | Reference |
| 1,N²-etheno-2-aminopurine | E. coli | Slow Substrate | mdpi.comnih.gov |
| N²,3-etheno-2-aminopurine | E. coli | Good Substrate | nih.govpreprints.org |
| N²,3-etheno-2-aminopurine | Calf | Good Substrate | nih.govpreprints.org |
| 1,N²-etheno-2-aminopurine-N⁹-β-D-riboside | PNP (unspecified) | Not a Substrate | mdpi.comnih.gov |
| N²,3-etheno-2-aminopurine-N²-β-D-riboside | Bacterial PNP | Substrate (Phosphorolysis) | nih.gov |
Research on ATP-Requiring Enzymes
2-Aminopurine riboside, particularly in its triphosphate form (2-aminopurine riboside-5'-O-triphosphate, 2-APTP), serves as a crucial tool in the mechanistic study of ATP-requiring enzymes. As a structural and fluorescent analog of adenosine-5'-O-triphosphate (ATP), its interactions with enzymes provide insight into substrate recognition, catalytic mechanisms, and enzyme conformational dynamics. caymanchem.combiolog.decambridge.org
Research has demonstrated that 2-APTP can functionally substitute for ATP in a variety of enzymatic reactions. It is capable of acting as a phosphate (B84403) donor for several kinases, including human T4 polynucleotide kinase, yeast hexokinase, and rabbit myosin kinase. caymanchem.comcaymanchem.comglpbio.cn This general replaceability suggests that for certain enzymes, the specific chemical features of the adenine base are not strictly essential for substrate binding and phosphoryl transfer. biolog.de
However, for other enzymes, the substitution of the 6-amino group of adenine with hydrogen and the addition of an amino group at the 2-position in 2-aminopurine act as an "antideterminant," negatively impacting recognition and binding. researchgate.net This differential interaction across various enzymes makes it a valuable molecular probe.
Kinetic studies have further elucidated its role as an inhibitor. For instance, 2-aminopurine competitively inhibits the double-stranded RNA-dependent protein kinase (PKR) with respect to ATP, indicating that both molecules compete for the same binding site on the enzyme. nih.gov Similarly, 2-APTP has been shown to inhibit adenylyl cyclase from A. nicotianae with a reported inhibitor constant (Ki) of 1.7 mM. caymanchem.comcaymanchem.comglpbio.cn
The intrinsic fluorescence of 2-aminopurine riboside and its derivatives is one of its most powerful features in mechanistic research. cambridge.orgnih.govpreprints.org The fluorescence emission is highly sensitive to the local environment, with its quantum yield being significantly quenched when stacked within a nucleic acid duplex but enhanced when exposed to a solvent or bound within a protein pocket. cambridge.orgoup.comoup.com This property allows researchers to monitor real-time conformational changes in DNA or RNA induced by enzymes, such as base flipping by methyltransferases and helicases, or the formation of the open complex by RNA polymerase. pnas.orgnih.govelifesciences.orgnih.gov
Detailed Research Findings
The interaction of 2-aminopurine riboside and its derivatives has been investigated across a range of ATP-dependent enzymes. The following tables summarize key findings from these studies.
| Enzyme Class | Specific Enzyme | Organism/Source | Analog Used | Observed Effect | Reference |
|---|---|---|---|---|---|
| Kinase | T4 Polynucleotide Kinase | Human | 2-APTP | Serves as a phosphate donor | caymanchem.comcaymanchem.com |
| Kinase | Hexokinase | Yeast | 2-APTP | Serves as a phosphate donor | caymanchem.comcaymanchem.com |
| Kinase | Myosin Kinase | Rabbit | 2-APTP | Serves as a phosphate donor | caymanchem.comcaymanchem.com |
| Kinase | dsRNA-dependent Protein Kinase (PKR) | - | 2-Aminopurine | Competitive inhibitor with respect to ATP | nih.gov |
| Cyclase | Adenylyl Cyclase (AC) | Arthrobacter nicotianae | 2-APTP | Inhibitor | caymanchem.comcaymanchem.comglpbio.cn |
| Polymerase | CCA-adding enzyme (tRNA nucleotidyltransferase) | S. shibatae, B. stearothermophilus, E. coli | 2-Aminopurine riboside | Poorly incorporated; 2-NH2 group acts as an antideterminant for ATP recognition | researchgate.net |
| Polymerase | RNA Polymerase (RdRp) | Brome Mosaic Virus (BMV) | 2-Aminopurine (in RNA template) | Significantly decreased RNA synthesis | pnas.org |
| Polymerase | DNA Polymerase | Bacteriophage T4, Pfu-Pol | 2-Aminopurine (in DNA template) | Used as a fluorescent probe to monitor base unstacking and enzyme-induced conformational changes | researchgate.netoup.com |
| Enzyme | Analog | Parameter | Value | Reference |
|---|---|---|---|---|
| Adenylyl Cyclase (A. nicotianae) | 2-APTP | Ki (Inhibitor Constant) | 1.7 mM | caymanchem.comcaymanchem.com |
| dsRNA-dependent Protein Kinase (PKR) | 2-Aminopurine | Inhibition Concentration | 10 mM (in vitro) | nih.gov |
Emerging Research Avenues and Methodological Advancements with 2 Aminopurine Riboside
Applications in In Vitro Transcription Assays
2-Aminopurine (B61359) riboside (2-APr), a fluorescent analog of adenosine (B11128), has proven to be a valuable tool in the study of RNA structure and function. Its incorporation into RNA molecules allows for the analysis of structural and activity relationships, particularly in ribozyme studies. glenresearch.combiosearchtech.com The triphosphate form, 2-aminopurine-riboside-5'-triphosphate (2-APrTP), can be used as a substrate in in vitro transcription reactions, enabling the site-specific introduction of a fluorescent probe into RNA transcripts. trilinkbiotech.combiolog.dejenabioscience.com
The fluorescence of 2-APr is highly sensitive to its local environment, a property that is exploited to monitor conformational changes in RNA. biosearchtech.comnih.gov For instance, when 2-APr is incorporated into a double-stranded region of RNA, its fluorescence is quenched due to stacking interactions with neighboring bases. nih.gov Conversely, if a conformational change exposes the 2-APr to the solvent, its fluorescence intensity increases significantly. This principle has been applied to study Mg2+-dependent conformational changes in the hammerhead ribozyme and to monitor the kinetics of nucleotide incorporation during transcription elongation. oup.comacs.org
The utility of 2-APr extends to investigating the thermodynamics of RNA loops and the nature of hydrogen-bonding interactions in G-A mismatches within RNA internal loops. biosearchtech.com By replacing adenosine residues with 2-APr, researchers can gain insights into the role of exocyclic functional groups, base stacking, and hydrogen bonding patterns in purine-containing nucleic acids. biosearchtech.com
Utility in Photocrosslinking Studies
While 2-aminopurine itself is primarily recognized for its fluorescent properties, the broader class of modified nucleosides, including those with photoreactive groups, is instrumental in photocrosslinking studies. glenresearch.comcambio.co.uk These studies are crucial for elucidating the intricate interactions between nucleic acids and proteins. Photoreactive nucleoside analogs, when incorporated into DNA or RNA, can be activated by light to form covalent bonds with nearby molecules, thereby "trapping" transient interactions for subsequent analysis.
Thio-substituted bases, such as 6-thio-dG, 4-thio-dT, and 4-thio-dU, are commonly used for photocrosslinking and photoaffinity labeling experiments. glenresearch.comcambio.co.ukbiosyn.com For instance, oligonucleotides containing 2-thio-dT are valuable for examining protein-DNA interactions by acting as photosensitizing probes. glenresearch.comcambio.co.uk The thiocarbonyl group in 2-thio-dT is particularly useful as it can react with molecules that associate with the minor groove of DNA. glenresearch.comcambio.co.uk
Although not a direct application of 2-aminopurine riboside's fluorescence, the synthesis of oligonucleotides containing photoreactive nucleosides often employs similar phosphoramidite (B1245037) chemistry. researchgate.net For example, oligonucleotides with 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine (B140859) have been created for photocrosslinking experiments. researchgate.net These azido-containing nucleosides are converted from precursor molecules after the oligonucleotide has been assembled. researchgate.net
Development of Novel Fluorescent Nucleoside Analogs as Alternatives to 2-Aminopurine Riboside
While 2-aminopurine has been a workhorse in nucleic acid research for decades, there is ongoing research to develop novel fluorescent nucleoside analogs with improved properties. nih.govnih.govacs.org The goal is to create probes that are brighter, more sensitive to their environment, and less disruptive to the native structure of DNA and RNA. nih.govacs.org
One such alternative is 8-vinyl-deoxyadenosine (8vdA), which absorbs and emits light in a similar wavelength range as 2'-deoxyribosyl-2-aminopurine (2AP). nih.govresearchgate.net Although its quantum yield is similar to 2AP, 8vdA has a molar absorption coefficient that is approximately twice as large, allowing for more sensitive detection. nih.govresearchgate.net Furthermore, oligonucleotides containing 8vdA have been shown to form more stable duplexes than those with 2AP in certain sequence contexts, suggesting it is less perturbing to the DNA structure. nih.gov
Other strategies for developing new fluorescent nucleosides include the chemo-enzymatic synthesis of analogs. nih.govpreprints.org For example, tricyclic purine (B94841) analogs, such as etheno derivatives, can be synthesized and often exhibit good spectral characteristics and substrate activities towards various enzymes. nih.govmdpi.com Some of these "etheno" derivatives are substrates for purine-nucleoside phosphorylase (PNP), and their ribosylation can lead to strongly fluorescent ribosides. nih.govmdpi.com
Table 1: Comparison of 2-Aminopurine and an Alternative Fluorescent Nucleoside Analog
| Feature | 2-Aminopurine (2AP) | 8-vinyl-deoxyadenosine (8vdA) |
| Fluorescence Quantum Yield | High (0.68 in water) nih.gov | Similar to 2AP nih.govresearchgate.net |
| Molar Absorption Coefficient | Standard | Approximately twice that of 2AP nih.govresearchgate.net |
| Structural Perturbation | Can be perturbing in some contexts | Less perturbing than 2AP in some duplexes nih.gov |
| Applications | Widely used as a fluorescent probe in nucleic acid research researchgate.net | Potential for improved sensitivity in similar applications as 2AP nih.gov |
Computational and Theoretical Approaches to 2-Aminopurine Riboside Research
Computational and theoretical methods play a crucial role in understanding the photophysical properties of 2-aminopurine and its interactions within nucleic acids. These approaches provide insights that complement experimental findings and help to interpret complex data.
Ab Initio Computational Studies of Fluorescence Quenching Pathways
Ab initio computational studies are employed to investigate the fundamental mechanisms responsible for the fluorescence quenching of 2-aminopurine when it is incorporated into DNA or RNA. researchgate.net These studies have revealed that an excited-state interbase electron transfer, resulting in a charge-transfer (CT) state, is a dominant quenching mechanism. researchgate.net In this process, the photoexcited 2-aminopurine acts as an electron acceptor, while the natural nucleobases act as electron donors. researchgate.net
Recent research has also highlighted the significant role of intersystem crossing in the fluorescence quenching of 2-aminopurine riboside in solution. researchgate.net The efficiency of this process, where the excited molecule transitions from a singlet state to a triplet state, is dependent on the solvent's polarity and hydrogen-bonding ability. researchgate.net
Steered Molecular Dynamics Simulations for Tautomeric Equilibria
Steered molecular dynamics (SMD) simulations are a computational technique used to study the mechanical properties of molecules and to explore processes such as the unfolding of proteins or the dissociation of molecular complexes. nih.gov In the context of 2-aminopurine, SMD simulations can be used to investigate the tautomeric equilibria of the base. librarynmu.com
Tautomers are structural isomers of a molecule that can readily interconvert. While tautomerism is blocked in 2-aminopurine riboside, understanding the tautomeric forms of the 2-aminopurine base is important for comprehending its mutagenic properties. librarynmu.comuni-kiel.de Computational studies have been used to analyze the reaction pathways of tautomeric transitions and to understand how the formation of rare tautomers can lead to mispairing during DNA replication. librarynmu.com
Potential for Label-Free Detection Techniques and Biosensor Development
The intrinsic fluorescence of 2-aminopurine riboside (2-APr) and its remarkable sensitivity to the local microenvironment position it as a powerful tool for the development of label-free detection systems and biosensors. uminho.ptacs.org Unlike conventional methods that require separate fluorescent labels or quenchers, biosensors incorporating 2-APr can signal the presence of a target analyte through direct changes in their own photophysical properties. nih.gov This approach simplifies sensor design and can lead to more sensitive and cost-effective diagnostic and research tools. uminho.ptnih.gov
The fundamental principle behind its use in label-free sensing lies in fluorescence quenching and dequenching. researchgate.net When 2-APr is incorporated into a nucleic acid strand (DNA or RNA), its fluorescence is significantly quenched due to base stacking interactions with adjacent nucleobases. uminho.ptacs.org This "off" state is the baseline. Any molecular event that alters the nucleic acid's conformation and disrupts this stacking—such as binding to a protein, a small molecule, or a complementary nucleic acid strand—can cause the 2-APr to be exposed to the solvent or "unstacked". acs.orgnih.gov This conformational change restores its fluorescence, creating a detectable "on" signal that is directly proportional to the binding event. acs.org
This switching mechanism has been harnessed to create a variety of biosensors, particularly aptasensors. Aptamers are single-stranded DNA or RNA molecules selected for their ability to bind to specific targets with high affinity and selectivity. nih.govnih.gov By strategically placing 2-APr within an aptamer sequence, researchers can design sensors that light up in the presence of their target. For example, a DNA aptamer was developed to specifically bind 2-aminopurine itself, where the binding event led to a quenching of the target's intrinsic fluorescence, allowing for its detection with a limit of 32 nM. nih.govresearchgate.net In another application, a 2-APr-modified DNA duplex containing an abasic site was engineered to selectively bind the bronchodilator drug theophylline (B1681296), demonstrating potential for therapeutic drug monitoring. acs.org
Beyond small molecules, this technique is extensively used to probe protein-nucleic acid interactions without the need for cumbersome labels. The binding of enzymes like DNA methyltransferases or polymerases can cause the target nucleotide base to flip out of the DNA helix for modification or recognition. acs.org Replacing the target base with 2-APr allows this "base-flipping" to be monitored in real-time by observing the dramatic increase in fluorescence as the probe moves from the quenched, stacked environment of the helix into the enzyme's active site. acs.org
While fluorescence is the most common readout, the potential for electrochemical detection of 2-APr in biosensors represents another emerging frontier. Electrochemical biosensors offer high sensitivity, rapid detection, and amenability to miniaturization. nih.govcreative-biolabs.com Label-free electrochemical aptasensors often work by immobilizing an aptamer on an electrode surface and detecting changes in electrochemical signals (e.g., current or impedance) upon target binding. nih.gov Although less explored for 2-APr compared to its fluorescence applications, it is plausible that the unique electronic properties of 2-aminopurine could be exploited for direct electrochemical sensing, or that target binding could induce conformational changes that alter electron transfer rates to the electrode.
The versatility and inherent signaling capability of 2-aminopurine riboside continue to drive innovation in the design of sophisticated, label-free biosensors for a wide range of applications in diagnostics, drug discovery, and fundamental biological research.
Interactive Data Table: Examples of 2-Aminopurine Riboside in Label-Free Biosensors
| Analyte | Biosensor Type | Principle of Detection | Key Findings / Performance | Reference(s) |
| Theophylline | DNA Aptasensor | A 2-APr-modified duplex DNA with an abasic site selectively binds theophylline, causing a conformational change and altering fluorescence. | Demonstrates selective binding with a dissociation constant (Kd) of 10 µM. Applicable for monitoring serum theophylline concentrations. | acs.org |
| 2-Aminopurine (2AP) | DNA Aptasensor | An isolated DNA aptamer (2AP1) binds to 2AP, which induces quenching of the target's intrinsic fluorescence. | Limit of detection (LOD) of 32 nM. The aptamer is selective, with ~100-fold lower affinity for adenine (B156593) and adenosine. | nih.govresearchgate.net |
| DNA Methyltransferase (M.TaqI) | DNA-Enzyme Interaction Probe | 2-APr replaces the target adenine in the DNA recognition sequence. Enzyme-induced base flipping moves 2-APr from the quenched helical stack to the enzyme's active site, increasing fluorescence. | Time-resolved fluorescence spectroscopy confirmed that base flipping leads to the loss of the short lifetime component associated with stacked 2-APr. Proves 2-APr is an excellent probe for studying base flipping. | acs.org |
| Mercury (Hg²⁺) | Potential in DNAzymes | Patents describe nucleic acid enzymes (DNAzymes) that use a fluorophore and quencher for metal ion detection. 2-APr is listed as a possible modified base that could serve as the intrinsic fluorophore. | A DNAzyme-based sensor was developed that is dependent on Hg²⁺ as a cofactor, demonstrating the principle. | google.com |
Q & A
Basic Research Questions
Q. How is 2-aminopurine riboside utilized as a fluorescent probe in RNA structural studies?
- Methodology : 2-Aminopurine riboside (2APr) is incorporated into RNA oligonucleotides via solid-phase synthesis, replacing adenine to monitor conformational changes through fluorescence shifts. For example, in ribozyme studies, its fluorescence intensity decreases upon base stacking or tertiary interactions, providing real-time insights into RNA folding. This approach is critical for analyzing ribozyme cleavage mechanisms or ligand-induced structural transitions .
Q. Why is 2APr preferred over other fluorescent nucleobases for studying nucleic acid dynamics?
- Methodology : 2APr’s fluorescence is highly sensitive to local environmental changes (e.g., base unstacking, protein binding). Unlike larger fluorophores, it minimally disrupts nucleic acid structure. Researchers quantify fluorescence quenching or lifetime changes using spectrofluorometers, with excitation at ~320 nm and emission at ~370 nm. Key applications include monitoring DNA polymerase fidelity and riboswitch aptamer-ligand interactions .
Q. What are the standard protocols for synthesizing 2APr-containing RNA oligonucleotides?
- Methodology : RNA oligonucleotides with 2APr are synthesized using TOM-protected phosphoramidite chemistry. Key steps include:
- Coupling : Three consecutive 6-minute couplings with 0.25 M ethylthiotetrazole (ETT) activator.
- Deprotection : Use triethylamine trihydrofluoride in DMSO to remove silyl groups, avoiding t-butylammonium fluoride (TBAF), which degrades thio-modified nucleotides .
Advanced Research Questions
Q. How can fluorescence titration experiments quantify 2APr’s binding affinity to enzymes like adenosine deaminase?
- Methodology :
Fix 2APr concentration (e.g., 18 µM) and titrate with increasing enzyme concentrations.
Measure fluorescence quenching at 370 nm (corrected for dilution and background).
Calculate dissociation constant () using a double reciprocal plot of vs. .
This method revealed values for wild-type adenosine deaminase binding, with competition assays used for non-fluorescent analogs like purine riboside .
Q. What strategies resolve discrepancies in 2APr fluorescence data across different RNA contexts?
- Methodology :
- Control experiments : Compare 2APr fluorescence in isolated vs. structured RNA regions.
- Complementary techniques : Pair fluorescence data with SHAPE (Selective 2′-Hydroxyl Acylation and Primer Extension) analysis to validate secondary structure predictions.
- Environmental calibration : Normalize fluorescence changes using known stacking/unstacking conditions (e.g., Mg²⁺-induced folding in hammerhead ribozymes) .
Q. How does 2APr’s fluorescence lifetime analysis elucidate base-stacking dynamics in DNA-protein complexes?
- Methodology : Time-resolved fluorescence spectroscopy measures 2APr’s lifetime (typically 1–10 ns), which shortens upon stacking or collisional quenching. For example:
- In abasic DNA sites, lifetime distributions reveal metal-ion-dependent stacking heterogeneity.
- In riboswitches, lifetime changes correlate with aptamer-ligand binding kinetics .
Q. What are the challenges in interpreting 2APr fluorescence in G-quadruplex or dimeric RNA structures?
- Methodology :
- Site-specific incorporation : Position 2APr in loops or stems to avoid destabilizing G-quadruplexes.
- Mg²⁺ titration : Monitor fluorescence recovery during ion-dependent folding (e.g., HIV-1 dimerization initiation site RNA).
- Competitive binding assays : Use unlabeled RNA to distinguish specific vs. nonspecific fluorescence changes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
